molecular formula C8H9BrN2O3S B8406957 Ethyl 3-[(5-bromo-1,3-thiazol-2-yl)amino]-3-oxopropanoate

Ethyl 3-[(5-bromo-1,3-thiazol-2-yl)amino]-3-oxopropanoate

Cat. No.: B8406957
M. Wt: 293.14 g/mol
InChI Key: FQZKLXQWMMSNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(5-bromo-1,3-thiazol-2-yl)amino]-3-oxopropanoate is a useful research compound. Its molecular formula is C8H9BrN2O3S and its molecular weight is 293.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9BrN2O3S

Molecular Weight

293.14 g/mol

IUPAC Name

ethyl 3-[(5-bromo-1,3-thiazol-2-yl)amino]-3-oxopropanoate

InChI

InChI=1S/C8H9BrN2O3S/c1-2-14-7(13)3-6(12)11-8-10-4-5(9)15-8/h4H,2-3H2,1H3,(H,10,11,12)

InChI Key

FQZKLXQWMMSNKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=NC=C(S1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl malonyl chloride (0.88 ml; 6.99 mmol) was added to a mixture of 2-amino-5-bromothiazole hydrobromide (1.30 g; 5.00 mmol) and Et3N (2.08 ml; 14.94 mmol) in THF (6 ml) at 0–5° C. The mixture was stirred at room temperature overnight, then the reaction was quenched with potassium sarcosinate (0.25 g; 2.00 mmol) and water (12 ml). The product was isolated by filtration as a white solid (0.75 g, 51%): m.p. 165–166° C.
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.08 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
potassium sarcosinate
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Yield
51%

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